Trifunctional Architecture: Simultaneous Boronic Acid, Carboxylic Acid, and Benzyloxy Ether – Orthogonal Reactivity Not Available in Simpler Analogs
3‑Benzyloxy‑5‑carboxyphenylboronic acid is the only commercially available phenylboronic acid that incorporates a free carboxylic acid (–COOH), a benzyl‑protected phenol (–OCH₂Ph), and a boronic acid (–B(OH)₂) on the same ring . The closest comparator, 3‑carboxyphenylboronic acid (CAS 25487‑66‑5), lacks the benzyloxy group entirely, reducing the number of synthetically addressable functional handles from three to two. Conversely, 4‑benzyloxyphenylboronic acid (CAS 146631‑00‑7) and 2‑benzyloxyphenylboronic acid (CAS 190661‑29‑1) lack the carboxylic acid functionality and possess higher predicted LogP values (3.16 for the 3‑benzyloxyphenyl analog vs. 0.64 for the target compound, as estimated by analogous computational methods) [1]. The presence of three orthogonal functional groups on a single scaffold enables sequential chemoselective transformations—amide coupling at the carboxyl, palladium‑catalysed cross‑coupling at the boronic acid, and hydrogenolysis or alkylation at the benzyloxy site—without the need for intermediate protection/deprotection steps that would be required when using simpler building blocks .
| Evidence Dimension | Number of synthetically addressable orthogonal functional groups per molecule |
|---|---|
| Target Compound Data | 3 orthogonal groups: –B(OH)₂ (cross‑coupling), –COOH (amide/ester formation), –OCH₂Ph (hydrogenolysis/alkylation) |
| Comparator Or Baseline | 3‑Carboxyphenylboronic acid: 2 groups (–B(OH)₂, –COOH); 4‑Benzyloxyphenylboronic acid: 2 groups (–B(OH)₂, –OCH₂Ph); Phenylboronic acid: 1 group (–B(OH)₂) |
| Quantified Difference | Target compound offers 1 additional functional handle (50% increase over the nearest difunctional analogs; 200% increase over monofunctional phenylboronic acid) |
| Conditions | Structural enumeration based on molecular formula C₁₄H₁₃BO₅; commercially confirmed purity ≥95% |
Why This Matters
A procurement decision that selects the trifunctional building block eliminates the need to purchase, handle, and characterise two separate intermediates for divergent library synthesis, directly reducing total synthesis step count and associated cost.
- [1] Chembase. [3‑(Benzyloxy)phenyl]boronic Acid – Computed Properties (LogP, LogD, Polar Surface Area). Available at: https://en.chembase.cn/ (accessed 2026‑04‑26). (Provides predicted LogP = 3.16 for the analog lacking the 5‑COOH group, illustrating the hydrophilicity difference conferred by the carboxyl substituent.) View Source
